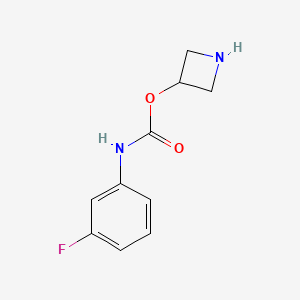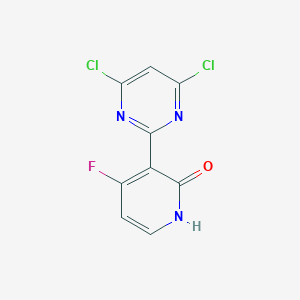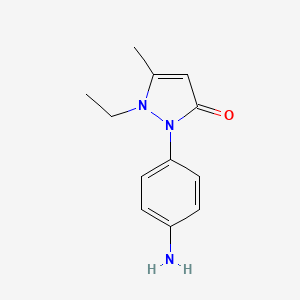![molecular formula C7H5ClN2O2 B12934787 2-Chloro-6,7-dihydro-8H-pyrano[3,2-d]pyrimidin-8-one](/img/structure/B12934787.png)
2-Chloro-6,7-dihydro-8H-pyrano[3,2-d]pyrimidin-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6,7-dihydro-8H-pyrano[3,2-d]pyrimidin-8-one is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrano[3,2-d]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,7-dihydro-8H-pyrano[3,2-d]pyrimidin-8-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyrimidine with a suitable dihydropyran derivative in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through nucleophilic substitution and subsequent cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-6,7-dihydro-8H-pyrano[3,2-d]pyrimidin-8-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent (e.g., methanol or dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in suitable solvents like tetrahydrofuran or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrano[3,2-d]pyrimidine derivative, while oxidation may introduce hydroxyl or carbonyl groups.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6,7-dihydro-8H-pyrano[3,2-d]pyrimidin-8-one has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives are explored for their potential as therapeutic agents, particularly as inhibitors of specific enzymes or receptors involved in diseases such as cancer and inflammation.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space and the development of novel compounds with desired properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-6,7-dihydro-8H-pyrano[3,2-d]pyrimidin-8-one depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. For example, it could inhibit the activity of a kinase by binding to its active site, thereby blocking the phosphorylation of downstream targets and disrupting cellular signaling pathways. The molecular targets and pathways involved vary based on the specific biological context and the compound’s structural modifications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dihydro-5H-pyrano[2,3-d]pyrimidine: This compound shares a similar pyrano[2,3-d]pyrimidine core but lacks the chlorine substituent.
Pyrano[2,3-d]pyrimidine-2,4-dione: This derivative features additional carbonyl groups, which can alter its reactivity and biological activity.
2-Chloro-8-cyclopentyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one: This compound has a similar chlorine substituent but differs in the pyrimidine ring structure.
Uniqueness
2-Chloro-6,7-dihydro-8H-pyrano[3,2-d]pyrimidin-8-one is unique due to its specific combination of a chlorine substituent and a pyrano[3,2-d]pyrimidine core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential as a therapeutic agent further highlight its uniqueness compared to similar compounds.
Eigenschaften
Molekularformel |
C7H5ClN2O2 |
|---|---|
Molekulargewicht |
184.58 g/mol |
IUPAC-Name |
2-chloro-6,7-dihydropyrano[3,2-d]pyrimidin-8-one |
InChI |
InChI=1S/C7H5ClN2O2/c8-7-9-3-5-6(10-7)4(11)1-2-12-5/h3H,1-2H2 |
InChI-Schlüssel |
CRZKVSUWPMZPID-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=CN=C(N=C2C1=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


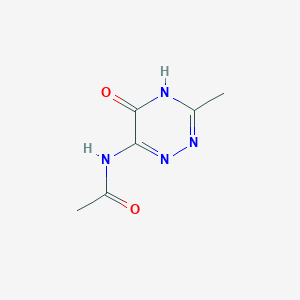


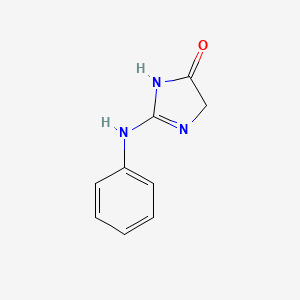
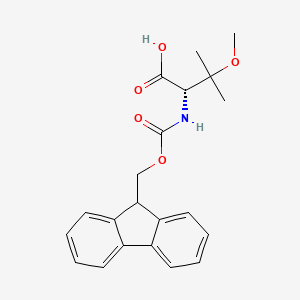
![12-hydroxy-1,10-bis(9-phenylcarbazol-3-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12934728.png)
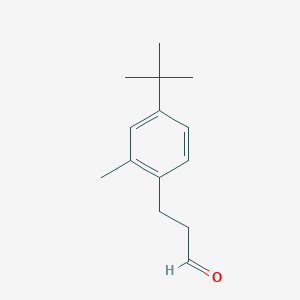
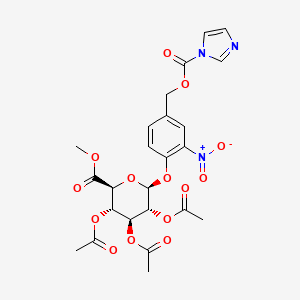
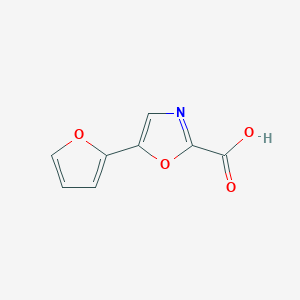
![3-Butyl-1-[(4-methoxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B12934753.png)
![2-[(E)-2-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]ethenyl]-1-benzofuran-6-ol](/img/structure/B12934754.png)
